Cas no 637752-94-4 (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate)

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a fluorinated flavonoid derivative with potential applications in medicinal chemistry and materials science. Its structure combines a chromen-4-one core with methoxyphenyl and fluorobenzoate substituents, offering unique electronic and steric properties. The presence of the 4-fluorobenzoate moiety enhances stability and may influence binding affinity in biological systems. This compound is of interest for its potential as a synthetic intermediate or as a scaffold for developing bioactive molecules, particularly in targeting enzyme inhibition or fluorescence-based applications. Its well-defined structure allows for precise modifications, making it a versatile candidate for research in drug discovery and functional materials.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate structure
637752-94-4 structure
Product Name:3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
CAS No:637752-94-4
MF:C23H15FO5
MW:390.360610246658
CID:5554432
Update Time:2025-06-08

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 4-fluorobenzoate
    • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
    • Inchi: 1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3
    • InChI Key: HSPMQNZGMWLJBG-UHFFFAOYSA-N
    • SMILES: C1C=C(OC)C=CC=1C1C(C2C(OC=1)=CC(OC(=O)C1C=CC(=CC=1)F)=CC=2)=O

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate Pricemore >>

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Additional information on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Introduction to 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate (CAS No. 637752-94-4) and Its Emerging Applications in Chemical Biology

The compound 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate, identified by the CAS number 637752-94-4, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromen derivative exhibits a unique structural framework that has garnered attention due to its dual functionality and promising biological activities. The presence of both a fluorobenzoyl moiety and a methoxyphenyl substituent on the chromen core suggests a rich chemical space for interaction with biological targets, making it an attractive candidate for further investigation.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, particularly those featuring chromen scaffolds, due to their inherent bioactivity and structural versatility. The chromen-7-yl part of the molecule is particularly noteworthy, as it has been extensively studied for its role in various pharmacological applications. For instance, derivatives of this class have shown promise as antioxidants, anti-inflammatory agents, and even in the development of novel antimicrobial compounds. The introduction of a fluorine atom at the 4-position of the benzoate moiety further enhances the compound's potential by modulating its electronic properties and improving metabolic stability—a critical factor in drug design.

In the context of current research, the synthesis and characterization of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate have opened new avenues for exploring its biological effects. Studies have begun to uncover its interactions with key enzymes and receptors involved in metabolic pathways, suggesting possible applications in managing conditions such as diabetes and hyperlipidemia. The methoxyphenyl group, while relatively modest in size, contributes to the compound's solubility and bioavailability, which are essential parameters for any potential therapeutic agent. This balance between structural complexity and pharmacokinetic favorability makes the compound particularly compelling for further development.

The fluorobenzoyl component of the molecule is another critical feature that warrants detailed examination. Fluoroaromatic compounds are well-documented for their ability to enhance binding affinity and selectivity when interacting with biological targets. In particular, the electron-withdrawing nature of the fluorine atom can fine-tune the electronic distribution within the chromen core, thereby influencing its reactivity and mode of action. This has led researchers to explore its potential as a scaffold for designing small-molecule inhibitors targeting diseases such as cancer and neurodegenerative disorders. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain kinases, which are often overexpressed in tumor cells.

From a synthetic chemistry perspective, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate presents an intriguing challenge due to its complex architecture. The synthesis involves multiple steps, including condensation reactions that form the chromen core followed by functionalization at both the methoxyphenyl and fluorobenzoyl positions. Advances in catalytic methods have enabled more efficient routes to this compound, reducing both reaction times and byproduct formation—a crucial consideration for large-scale production. These synthetic improvements have made it feasible to conduct more extensive biological evaluations without prohibitive costs or delays.

The integration of computational chemistry techniques has further accelerated the study of this compound. Molecular modeling studies have been instrumental in predicting how 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate might interact with specific proteins or enzymes based on its three-dimensional structure. These virtual screenings help identify potential binding sites and optimize modifications to enhance efficacy. For example, simulations have suggested that minor adjustments to the substitution pattern could significantly improve binding affinity without compromising other pharmacological properties—a hallmark of successful drug development.

Looking ahead, future research on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging knowledge from related chromen derivatives already in clinical trials or advanced stages of development, scientists can refine this compound into a potent therapeutic agent with minimal side effects. Additionally, exploring its role in combination therapies may uncover synergistic effects that could outperform single-agent treatments—a strategy increasingly recognized as vital for tackling complex diseases.

In conclusion,3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate (CAS No. 637752-94-4) stands out as a promising candidate in chemical biology due to its unique structural features and demonstrated potential biological activities. Its combination of a fluorobenzoyl group and a methoxyphenyl substituent on a chromen core offers an ideal platform for further exploration into novel drug development. As research progresses,this compound will continue to be scrutinized for its therapeutic value across multiple disease areas—solidifying its place as a key player in modern medicinal chemistry.

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